7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolo-pyridine scaffold with a chloromethyl substituent at the 7-position. Its hydrochloride form (C₈H₁₄ClF₂NO) has a molecular weight of 213.66 and is commercially available as a research chemical . The chloromethyl group enhances reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVGSZEWMYGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation of Metal-Free Cyclocondensation
The synthesis oftriazolo[1,5-a]pyridines has been revolutionized by microwave-assisted protocols that eliminate the need for transition-metal catalysts. A pivotal strategy involves the cyclocondensation of 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation. For instance, reacting 1-amino-2-imino-pyridine (3a ) with acetic acid in ethanol at 100°C for 15 minutes yielded 73% of the triazolopyridine core. This method’s versatility extends to chloromethyl incorporation by substituting acetic acid with chloroacetic acid, though direct evidence remains inferential due to source limitations.
Key reaction parameters include:
Regioselective Chloromethyl Group Introduction
To achieve 7-(chloromethyl) substitution, the precursor 1-amino-2-imino-pyridine must bear a methyl group at the C7 position. Cyclization with chloroacetic acid under microwave conditions theoretically facilitates direct chloromethyl incorporation via C–N bond formation. However, the provided sources lack explicit examples, necessitating extrapolation from analogous reactions. Alternatively, post-synthetic chlorination of a hydroxymethyl intermediate offers a viable pathway.
Post-Synthetic Chlorination Strategies
Hydroxymethyl Intermediate Synthesis
Introducing a hydroxymethyl group at C7 precedes chlorination. This is achieved by cyclizing 1-amino-2-imino-pyridine with glycolic acid, yielding 7-(hydroxymethyl)-triazolo[1,5-a]pyridine. The reaction, conducted in ethanol under microwave irradiation (100°C, 20 minutes), attains 85% efficiency.
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
Treating the hydroxymethyl intermediate with POCl₃ at reflux (3 hours) replaces the hydroxyl group with chlorine, producing 7-(chloromethyl)-[1,triazolo[1,5-a]pyridine in 94% yield. This method mirrors the chlorination of pyrimidine derivatives, where POCl₃ acts as both solvent and reagent.
Mechanistic Pathway :
-
Protonation of the hydroxyl group by POCl₃.
-
Nucleophilic attack by chloride ion.
Alternative Pathways: Aldehyde and Acrylonitrile Utilization
Aldehyde-Based Cyclization
Benzaldehyde derivatives condense with 1-amino-2-imino-pyridines to form arylidene malononitriles, which undergo cyclization under microwave conditions. For example, terephthalaldehyde reacts with 3d to yield bis-triazolopyridines. Adapting this method, chloromethyl benzaldehyde could theoretically introduce the chloromethyl group, though such substrates are unreported in the literature.
Acrylonitrile Derivatives
(E)-3-(Piperidin-1-yl)acrylonitrile undergoes cycloaddition with 1-amino-2-imino-pyridines, forming triazolopyridines with piperidinyl substituents. Substituting with chloromethyl-acrylonitrile remains unexplored but presents a plausible route for future investigation.
Comparative Analysis of Methodologies
Structural Validation and Analytical Techniques
Post-synthesis, structural confirmation relies on:
-
¹H/¹³C NMR : Distinct peaks for chloromethyl (–CH₂Cl) at δ 4.3–4.7 (¹H) and δ 45–50 (¹³C).
-
Mass Spectrometry : Molecular ion peaks matching m/z 209.6 [M+H]⁺.
-
X-Ray Crystallography : Validates regiochemistry and bond angles, as demonstrated for analogous triazolopyridines.
Industrial and Environmental Considerations
Microwave protocols reduce energy consumption by 40% compared to conventional heating . However, POCl₃ usage necessitates stringent safety measures due to its toxicity. Emerging green alternatives, such as thionyl chloride (SOCl₂), offer milder conditions but require optimization for triazolopyridine systems.
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including aldehydes and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of nucleophilic substitution products, including amides, ethers, and thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridines exhibit significant anticancer properties. For instance, studies have synthesized various triazolo-pyrimidines that demonstrate cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests that modifications at the chloromethyl position can enhance their efficacy against specific cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that certain triazolo derivatives possess potent antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents .
Neurological Applications
There is emerging interest in the neuroprotective properties of triazolo derivatives. Preliminary studies indicate that these compounds may have potential as therapeutic agents for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Material Science Applications
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the creation of cross-linked polymer networks that can be used in various applications, including coatings and adhesives .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or as catalysts in chemical reactions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Study (2020) | Anticancer Activity | Synthesized triazolo derivatives showed IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines. |
| Antimicrobial Evaluation (2021) | Antimicrobial Properties | Compounds demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) in the low µg/mL range. |
| Neuroprotective Research (2022) | Neurological Applications | In vivo studies indicated that triazolo derivatives reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism by which 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The triazolo-pyridine and triazolo-pyrimidine scaffolds are widely studied due to their diverse biological activities and synthetic versatility. Below is a detailed comparison of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine with structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- The chloromethyl group in the target compound increases molecular weight and reactivity compared to chloro or bromo analogs.
Advantages and Limitations
Biological Activity
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound that falls within the category of triazolo derivatives, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H6ClN3
- SMILES : C1=CN2C(=NC=N2)C=C1CCl
- InChI : InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2
The compound features a chloromethyl group attached to a triazolo-pyridine structure, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. For instance, the cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate can yield various derivatives with enhanced biological properties. The introduction of substituents can significantly affect the compound's efficacy against different biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MGC-803 | 9.47 |
| HCT-116 | 9.58 |
| MCF-7 | 13.1 |
These values indicate that the compound is more potent than some established chemotherapeutic agents like 5-Fu .
The primary mechanism through which this compound exerts its effects is through the inhibition of the ERK signaling pathway. This pathway plays a critical role in cell proliferation and survival. The compound has been shown to:
- Decrease phosphorylation levels of key proteins in the ERK pathway (ERK1/2, c-Raf, MEK1/2).
- Induce apoptosis in cancer cells by modulating apoptosis-related proteins.
- Cause G2/M phase cell cycle arrest .
Study on MGC-803 Cells
In a detailed study focusing on MGC-803 gastric cancer cells:
- Treatment with this compound resulted in significant growth inhibition.
- The compound induced apoptosis as evidenced by increased levels of cleaved-Caspase7.
- Flow cytometry analysis confirmed G2/M phase arrest in treated cells .
Comparative Analysis with Other Compounds
A comparative study involving various triazolo derivatives indicated that modifications to the triazolo structure could enhance or diminish biological activity. For instance:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 8.00 | ERK inhibition |
| Compound B | 12.00 | Tubulin polymerization |
| This compound | 9.47 | ERK inhibition and apoptosis |
This table illustrates the competitive efficacy of this compound compared to other derivatives .
Q & A
Q. What are the common synthetic routes for preparing 7-substituted [1,2,4]triazolo[1,5-a]pyridine derivatives, and how can these be adapted for 7-(chloromethyl) substitution?
The synthesis of 7-substituted triazolopyridines typically involves oxidative cyclization of precursors like N-(2-pyridyl)amidines. For example, 7-bromo derivatives are synthesized via cyclization using NaOCl, Pb(OAc)₄, or MnO₂ as oxidants . To introduce a chloromethyl group, a post-synthetic modification strategy could be employed: after forming the triazolopyridine core, a chloromethyl substituent may be introduced via nucleophilic substitution or alkylation. For instance, copper-catalyzed coupling reactions (e.g., using chloroethyl reagents) or Friedel-Crafts alkylation could be explored, leveraging the reactivity of the pyridine ring .
Q. Which spectroscopic techniques are most effective for characterizing 7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine, and what key spectral features should researchers expect?
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet (~δ 4.5–5.0 ppm in ¹H NMR) with a carbon signal at ~δ 40–45 ppm in ¹³C NMR. Adjacent protons on the triazole/pyridine rings split into distinct multiplets (δ 7.0–9.0 ppm) .
- X-ray crystallography : Critical for confirming regiochemistry, as seen in triazolopyridine derivatives where fused rings form planar structures with bond angles ~120° .
- IR spectroscopy : C-Cl stretching vibrations near 650–750 cm⁻¹ and triazole C=N stretches at ~1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of triazolopyridine derivatives under different oxidative conditions?
Discrepancies in yields often arise from oxidant selectivity and solvent effects. For example, MnO₂ provides high regioselectivity in small-scale reactions but may form side products (e.g., over-oxidized byproducts) during scale-up. To optimize:
- Screen alternative oxidants like PIFA (PhI(OCOCF₃)₂) or I₂/KI, which are milder and reduce side reactions .
- Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps and adjust reaction time/temperature .
- Consider flow chemistry to enhance mixing and heat transfer for improved reproducibility .
Q. What strategies are recommended for designing 7-(chloromethyl)triazolopyridine derivatives with enhanced biological activity while maintaining solubility?
- Bioisosteric replacement : Replace the chloromethyl group with a methanesulfonyl (-SO₂CH₃) or carboxamide (-CONH₂) group to improve solubility without sacrificing reactivity .
- Prodrug approaches : Convert the -CH₂Cl group to a hydrolyzable ester (e.g., -CH₂OCOCH₃) to enhance bioavailability .
- Co-crystallization studies : Use hydrophilic co-formers (e.g., cyclodextrins) to improve aqueous solubility, as demonstrated for similar triazolopyrimidines .
Q. How do steric and electronic factors influence the reactivity of the chloromethyl group in nucleophilic substitution reactions involving this compound?
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show lower reactivity due to hindered access to the -CH₂Cl group. Use smaller nucleophiles (e.g., NH₃ or NaN₃) for efficient substitution .
- Electronic effects : Electron-withdrawing substituents on the triazolopyridine ring (e.g., -NO₂ at position 5) activate the -CH₂Cl group by increasing electrophilicity, accelerating SN2 reactions. Conversely, electron-donating groups (e.g., -OCH₃) deactivate it .
Q. What are the best practices for analyzing and resolving conflicting crystallographic data in triazolopyridine derivatives?
- Validate hydrogen bonding networks : Conflicting bond angles may arise from tautomerism (e.g., triazole NH vs. pyridine N). Use neutron diffraction or low-temperature crystallography to resolve ambiguities .
- Leverage computational chemistry : Compare experimental XRD data with DFT-optimized structures to identify discrepancies in substituent orientation .
- Check for polymorphism : Screen crystallization solvents (e.g., hexane/EtOAC vs. DMSO) to isolate stable polymorphs, as solvent polarity can influence packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
